3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a chlorine atom at the 3rd position and a trifluoromethyl group at the 5th position on the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole typically involves the reaction of 3,5-dihalobenzotrifluoride with a suitable sulfur source. One common method includes the use of 3,5-dihalo-4-aminotrifluorotoluene as a starting material, which undergoes a diazotization deamination reaction to yield 3,5-dihalobenzotrifluoride. This intermediate is then subjected to a Grignard reagent reaction, followed by a nucleophilic addition reaction with a trifluoromethylation reagent .
Industrial Production Methods
Industrial production of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole often involves large-scale synthesis using cost-effective and readily available raw materials. The process typically includes the steps mentioned above, optimized for large-scale production to ensure high yield and economic viability .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Trifluoromethylation: Introduction of trifluoromethyl groups into the compound can be achieved through various methods, including aromatic coupling reactions and nucleophilic trifluoromethylation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane and sodium trifluoroacetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, the trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of various agrochemicals.
3,5-dichloro-4-(trifluoromethyl)pyridine: Used in the production of crop-protection products
Uniqueness
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H3ClF3NS |
---|---|
Molekulargewicht |
237.63 g/mol |
IUPAC-Name |
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-5-3-4(8(10,11)12)1-2-6(5)14-13-7/h1-3H |
InChI-Schlüssel |
ZQBRRIPASXWHDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.